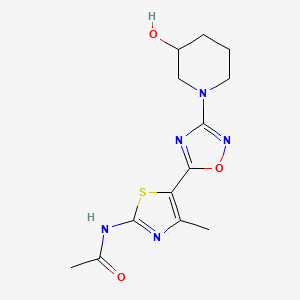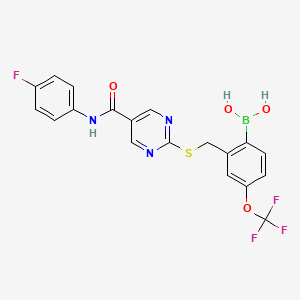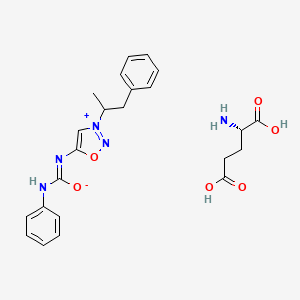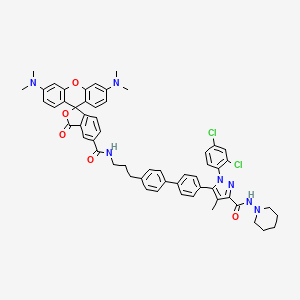
TASP0415914
Vue d'ensemble
Description
TASP0415914 is a potent and orally active PI3Kγ inhibitor with an IC50 of 29 nM . It also shows potent Akt inhibitory activities with an IC50 of 294 nM . TASP0415914 can be used for inflammatory diseases research .
Synthesis Analysis
The synthesis and structure-activity relationships (SAR) of a series of 2-amino-5-oxadiazolyl thiazoles, culminating in the identification of TASP0415914, an orally potent inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), are described in a paper . TASP0415914 demonstrated good potency in a cell-based assay and exhibited in vivo efficacy in a collagen-induced arthritis (CIA) model in mice after oral administration .Molecular Structure Analysis
The molecular structure of TASP0415914 is provided in the references . The CAS number is 1292300-75-4 .Chemical Reactions Analysis
TASP0415914 is a potent inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) . It also shows potent Akt inhibitory activities .Physical And Chemical Properties Analysis
TASP0415914 has a molecular formula of C13H17N5O3S and a molecular weight of 323.37 . It is stable if stored as directed .Applications De Recherche Scientifique
Anti-Inflammatory Applications
TASP0415914 has been identified as a potent inhibitor of PI3Kγ, a kinase involved in the inflammatory response. It has shown promise in cell-based assays and is orally available, performing well in murine in vivo models . This compound could potentially be used to develop anti-inflammatory drugs targeting conditions where PI3Kγ plays a role, such as in various autoimmune diseases.
Osteoarthritis Treatment
Research suggests that TASP0415914 may play a role in the treatment of osteoarthritis. The PI3K/Akt pathway, which TASP0415914 inhibits, is associated with the activation of fibroblast-like synoviocytes in osteoarthritis. Inhibiting this pathway could reduce inflammation and the invasive capacity of these cells, thereby mitigating joint damage and pain associated with osteoarthritis .
Rheumatoid Arthritis Management
TASP0415914, as a PI3Kγ inhibitor, has been shown to reduce symptoms in collagen-induced arthritis models. This indicates its potential application in managing rheumatoid arthritis, a chronic inflammatory disorder affecting the joints .
Immune System Modulation
Due to its action on PI3Kγ, TASP0415914 could be used to modulate the immune system. This has implications for treating immune system diseases where regulation of immune cell migration and degranulation is necessary .
Skin and Musculoskeletal Diseases
The compound’s inhibitory effect on PI3Kγ suggests it could be beneficial in treating certain skin and musculoskeletal diseases. These diseases often involve inflammatory processes where PI3Kγ inhibitors like TASP0415914 could be therapeutically relevant .
Safety And Hazards
Propriétés
IUPAC Name |
N-[5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-7-10(22-13(14-7)15-8(2)19)11-16-12(17-21-11)18-5-3-4-9(20)6-18/h9,20H,3-6H2,1-2H3,(H,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFHKQIDOCQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=NC(=NO2)N3CCCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide](/img/structure/B611091.png)

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)



![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)
![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)
![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)